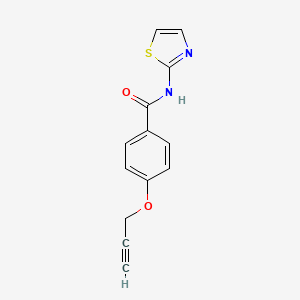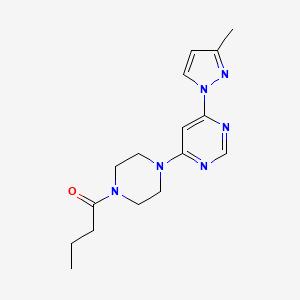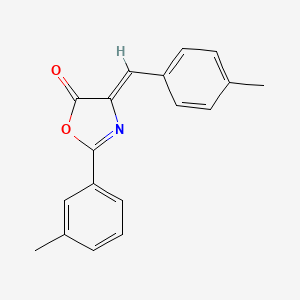![molecular formula C16H16N2O2 B5606163 2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5606163.png)
2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of tetrahydroisoquinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multicomponent reactions and rearrangements. Zhao et al. (1997) discussed the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines through the rearrangement of 5-methyleneisoxazolidines, which is a relevant process for similar compounds (Zhao & Eguchi, 1997). Additionally, Soeta et al. (2013) explored a three-component reaction involving isocyanides and C,N-cyclic N'-acyl azomethine imines, leading to tetrazole derivatives with a tetrahydroisoquinoline skeleton (Soeta et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives like this compound is complex and often characterized by fused-ring systems. For example, Gao et al. (2006) reported the single crystal structure of a similar compound, providing insights into the molecular arrangement and bonding in such derivatives (Gao et al., 2006).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including cycloadditions and rearrangements. Bremner et al. (2000) investigated the free-radical cyclization of a related compound, which is a key reaction in the synthesis of certain derivatives (Bremner, Monteith, & Smith, 2000). The reactions are typically characterized by high selectivity and efficiency.
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-9-15(20-17-14)12-5-6-12)18-8-7-11-3-1-2-4-13(11)10-18/h1-4,9,12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLUJRDACXMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5606118.png)
![7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5606124.png)

![1-(4-methoxyphenyl)-5-methyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5606135.png)
![1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5606140.png)
![4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol](/img/structure/B5606154.png)
![2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5606156.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5606172.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-isopropyl-4-pyrimidinecarboxamide hydrochloride](/img/structure/B5606182.png)
![1-(5-{1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5606185.png)

![6-chloro-3-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5606198.png)